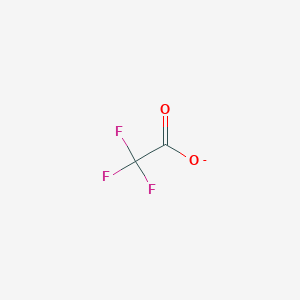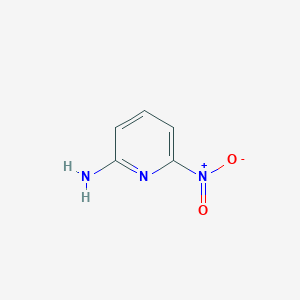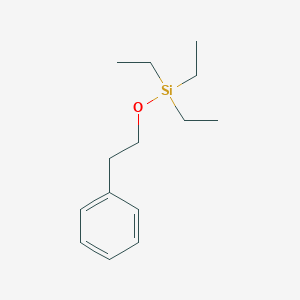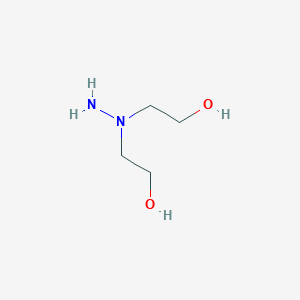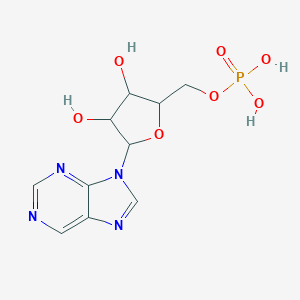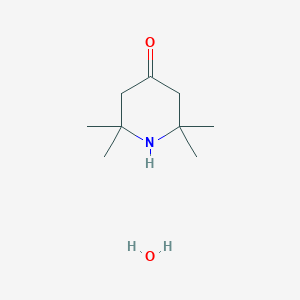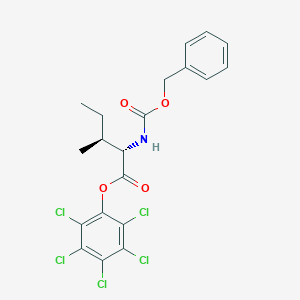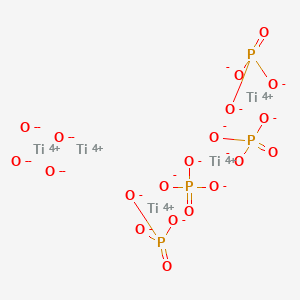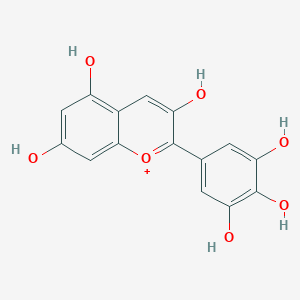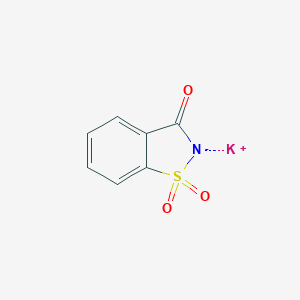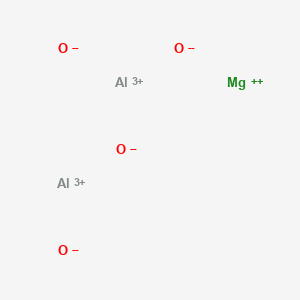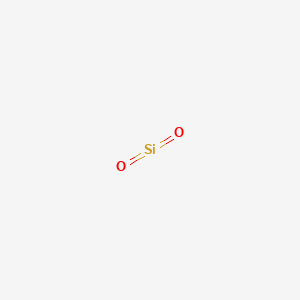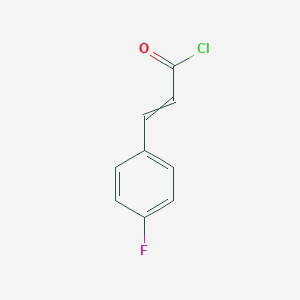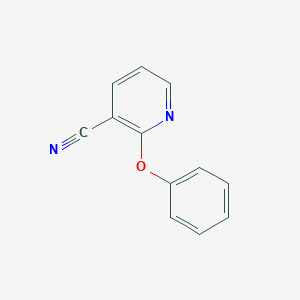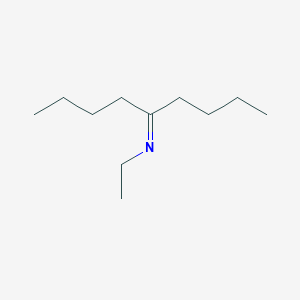
Ethylamine, N-(1-butylpentylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylamine, N-(1-butylpentylidene)-, also known as EBPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBPC belongs to the class of Schiff bases, which are widely used in organic synthesis, medicinal chemistry, and material science.
Wirkmechanismus
The mechanism of action of Ethylamine, N-(1-butylpentylidene)- is not well understood. However, it is believed that the compound may act as a reactive intermediate in organic reactions, facilitating the formation of new compounds. In biological systems, Ethylamine, N-(1-butylpentylidene)- may interact with cellular components such as enzymes, proteins, and DNA, leading to changes in cellular functions.
Biochemische Und Physiologische Effekte
Ethylamine, N-(1-butylpentylidene)- has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its potential as an antimicrobial agent against various bacterial strains. Ethylamine, N-(1-butylpentylidene)- has also been found to possess anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
Ethylamine, N-(1-butylpentylidene)- has several advantages for use in lab experiments. It is easy to synthesize, highly pure, and stable under normal laboratory conditions. However, its limitations include low solubility in water, which may limit its use in certain biological assays. Moreover, the mechanism of action of Ethylamine, N-(1-butylpentylidene)- is not well understood, which may hinder its use in some research applications.
Zukünftige Richtungen
There are several future directions for the research on Ethylamine, N-(1-butylpentylidene)-. Firstly, the mechanism of action of the compound needs to be elucidated to better understand its potential applications in various fields. Secondly, the biological activities of Ethylamine, N-(1-butylpentylidene)- need to be further explored to identify its potential as a therapeutic agent. Thirdly, the synthesis of new organic compounds using Ethylamine, N-(1-butylpentylidene)- as a catalyst needs to be investigated. Lastly, the development of new methods for the synthesis and purification of Ethylamine, N-(1-butylpentylidene)- may lead to improved yields and purity of the compound.
Conclusion:
In conclusion, Ethylamine, N-(1-butylpentylidene)- is a chemical compound that has shown promising results in various scientific research applications. Its easy synthesis, high purity, and stability make it an attractive candidate for use in lab experiments. However, its low solubility in water and limited understanding of its mechanism of action may limit its use in certain research applications. Future research on Ethylamine, N-(1-butylpentylidene)- should focus on elucidating its mechanism of action, exploring its biological activities, and developing new methods for its synthesis and purification.
Synthesemethoden
Ethylamine, N-(1-butylpentylidene)- can be synthesized by the condensation reaction of ethylamine and 1-butylpentan-1-one. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The product is obtained in high yield and purity by simple workup procedures. The chemical structure of Ethylamine, N-(1-butylpentylidene)- is confirmed by various spectroscopic techniques such as IR, NMR, and Mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Ethylamine, N-(1-butylpentylidene)- has shown promising results in various scientific research applications. It has been studied for its potential use in the synthesis of new organic compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. Ethylamine, N-(1-butylpentylidene)- has also been explored for its biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.
Eigenschaften
CAS-Nummer |
10599-82-3 |
|---|---|
Produktname |
Ethylamine, N-(1-butylpentylidene)- |
Molekularformel |
C11H23N |
Molekulargewicht |
169.31 g/mol |
IUPAC-Name |
N-ethylnonan-5-imine |
InChI |
InChI=1S/C11H23N/c1-4-7-9-11(12-6-3)10-8-5-2/h4-10H2,1-3H3 |
InChI-Schlüssel |
QWQOLTQUDPECSU-UHFFFAOYSA-N |
SMILES |
CCCCC(=NCC)CCCC |
Kanonische SMILES |
CCCCC(=NCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



